molecular formula C22H32O2 B5271506 3-hydroxy-16-methylpregna-5,16-dien-20-one

3-hydroxy-16-methylpregna-5,16-dien-20-one

Cat. No.: B5271506
M. Wt: 328.5 g/mol
InChI Key: WYOKDIKHIXWWOC-UHFFFAOYSA-N
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Description

3-hydroxy-16-methylpregna-5,16-dien-20-one is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.240230259 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Favorskii Rearrangement and Synthesis of Steroids : The reaction of 16-methylpregna-5,16-dien-3β-ol-20-one with iodobenzene diacetate in methanolic alkali solution proceeds with a Favorskii rearrangement, leading to the formation of 16-methylpregna-5, 16-dien-3β-ol-21-ic acid and its methyl ester. This process suggests a method for synthesizing 21-hydroxy-16α,17α-epoxy-20-ketosteroids from similar compounds (Turuta et al., 1988).

  • Microbial Biotransformation : The biotransformation of 3β-acetoxypregna-5,16-diene-20-one using Penicillium citrinum results in the production of several metabolites, demonstrating the potential for microbial conversion of such steroids into other biologically relevant compounds (Gao et al., 2011).

Pharmaceutical and Biological Research

  • Synthesis of Biologically Active Derivatives : The one-pot allylic oxidation and nucleophilic addition of 3β-acetoxypregna-5,16-diene-20-one has led to the creation of biologically active pregnane derivatives, which were structurally characterized and evaluated for anti-hyperlipidemic and anti-oxidant activity, indicating potential pharmaceutical applications (Sethi et al., 2013).

  • Inhibitory Effect on Enzymes and Cell Proliferation : Novel steroid derivatives synthesized from similar compounds have shown inhibitory effects on certain enzymes and cell proliferation, suggesting their potential application in pharmacology and cancer research (Szabó et al., 2015).

Properties

IUPAC Name

1-(3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,16-19,24H,6-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOKDIKHIXWWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCC3C(C2C1)CC=C4C3(CCC(C4)O)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-16-methylpregna-5,16-dien-20-one
Reactant of Route 2
3-hydroxy-16-methylpregna-5,16-dien-20-one
Reactant of Route 3
3-hydroxy-16-methylpregna-5,16-dien-20-one
Reactant of Route 4
3-hydroxy-16-methylpregna-5,16-dien-20-one
Reactant of Route 5
3-hydroxy-16-methylpregna-5,16-dien-20-one
Reactant of Route 6
3-hydroxy-16-methylpregna-5,16-dien-20-one

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